8-(Bromomethyl)-2-methylquinoline
Description
Historical and Contemporary Significance of the Quinoline (B57606) Heterocycle in Chemical Research
The quinoline ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history and continues to be a cornerstone of chemical research. First isolated from coal tar in 1834, its derivatives were soon identified in natural products with profound physiological effects. wikipedia.orgnih.gov The most notable early example is quinine, an alkaloid extracted from the bark of the Cinchona tree, which became the first effective treatment for malaria. globalresearchonline.netresearchgate.net This discovery cemented the importance of the quinoline scaffold in medicinal chemistry.
In the contemporary era, the quinoline core is a "privileged scaffold," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.net Its derivatives exhibit a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. ijpsjournal.comontosight.aiorientjchem.org This broad bioactivity stems from the quinoline's ability to intercalate into DNA, inhibit enzymes, and interact with various receptors. orientjchem.org The development of synthetic quinolines, such as the antimalarial drug chloroquine (B1663885) and the antibacterial fluoroquinolones, further underscores the enduring importance of this heterocyclic system in drug discovery and development. nih.govglobalresearchonline.net
The Strategic Importance of Halogenated Alkyl Substituents on Heteroaromatic Systems
The introduction of halogenated alkyl groups onto heteroaromatic systems is a powerful strategy in modern synthetic and medicinal chemistry. Alkyl halides are a class of organic compounds that are highly versatile in a multitude of chemical reactions. numberanalytics.com The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. msu.edu This reactivity is fundamental to a wide range of substitution and elimination reactions. numberanalytics.com
Specifically, the bromomethyl group (-CH2Br) is an excellent electrophile and a key functional handle for introducing a variety of other functionalities. nih.govnih.gov The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of amines, ethers, amides, and other groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. nih.govnih.gov Furthermore, the presence of halogens can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org
Defining the Research Landscape for 8-(Bromomethyl)-2-methylquinoline: A High-Value Synthetic Intermediate
The compound this compound represents a confluence of the advantageous properties of both the quinoline core and the bromomethyl substituent. The methyl group at the 2-position and the bromomethyl group at the 8-position create a specific substitution pattern that is of significant interest to synthetic chemists.
This molecule is not typically an end product itself but rather a high-value synthetic intermediate. Its utility lies in its ability to serve as a versatile building block for the construction of more complex quinoline derivatives. The reactive bromomethyl group at the 8-position provides a convenient site for chemical modification, allowing for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This strategic placement enables the exploration of the chemical space around the quinoline core, which is crucial for optimizing the biological activity of potential drug candidates.
The synthesis of this compound itself can be achieved through various synthetic routes, often starting from commercially available quinoline precursors. For instance, a common approach involves the radical bromination of 2,8-dimethylquinoline (B75129).
Interactive Table: Properties of this compound
| Property | Value |
| Molecular Formula | C11H10BrN |
| Molecular Weight | 236.11 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 69-71 °C |
Note: The data in this table is compiled from various chemical suppliers and may vary slightly.
The subsequent sections of this article will delve into the detailed research findings concerning the synthesis, reactivity, and applications of this important synthetic intermediate.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10BrN |
|---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
8-(bromomethyl)-2-methylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,7H2,1H3 |
InChI Key |
SJORBFVWXKRXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2CBr)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromomethyl 2 Methylquinoline and Its Precursors
De Novo Quinoline (B57606) Ring System Synthesis Approaches
The foundational step in many synthetic routes is the construction of the quinoline ring system itself. Classical and modern methods offer a versatile toolkit for chemists to access substituted quinolines like 2-methylquinoline (B7769805).
The Skraup synthesis and its variations, such as the Doebner-von Miller reaction, are powerful methods for constructing the quinoline core from anilines. nih.govnumberanalytics.com The classic Skraup reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. google.com
To synthesize 2-methylquinolines specifically, α,β-unsaturated aldehydes like crotonaldehyde (B89634) are used in place of glycerol. In the Doebner-von Miller reaction, an aromatic amine is heated with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. For instance, the reaction of an aniline (B41778) with crotonaldehyde leads to the formation of a 2-methyl-substituted quinoline. nih.gov A related approach involves the reaction of o-bromoaniline with crotonaldehyde in the presence of an oxidizing agent to produce 2-methyl-8-bromoquinoline, which can be a precursor for further transformations. google.comgoogle.com
Modern alternatives for quinoline synthesis include metal-catalyzed cyclization reactions. A notable example is the palladium-catalyzed aza-Wacker oxidative cyclization of aniline derivatives, which can produce a variety of 2-methylquinoline derivatives under mild conditions. tandfonline.comchemicalbook.com
The placement of a methyl group at the C-2 position of the quinoline ring is a common objective, achieved through several strategic choices during the synthesis.
From α,β-Unsaturated Carbonyls: As mentioned, the Doebner-von Miller reaction utilizing crotonaldehyde is a direct method. The reaction proceeds through Michael addition, cyclization, and subsequent oxidation to yield the 2-methylquinoline product. nih.gov
From Aldehydes: The Povarov reaction, a [4+2] cycloaddition, can synthesize 2-methylquinoline derivatives from aniline and acetaldehyde. nih.gov
From Terminal Alkynes: A Povarov-type [4+2] annulation has been developed using FeCl₃-catalysis between in situ generated iminium species (from α-aminonitriles) and terminal alkynes to yield 2,4-disubstituted quinolines. libretexts.org
Oxidative Cyclization: Palladium-catalyzed Wacker-type oxidative cyclization reactions have been developed that utilize specific aniline derivatives to prepare 2-methylquinolines in good yields under mild conditions with air as the oxidant. tandfonline.comchemicalbook.com
Table 1: Selected De Novo Synthesis Methods for 2-Methylquinoline Scaffolds To make the table interactive, you can sort the data by clicking on the headers.
| Method | Key Reagents | Typical Conditions | Product Type | Reference |
|---|---|---|---|---|
| Doebner-von Miller | Aniline, Crotonaldehyde | Acid catalyst (e.g., HCl, ZnCl₂) | 2-Methylquinoline | nih.gov |
| Skraup (modified) | o-Bromoaniline, Crotonaldehyde | Oxidizing agent (e.g., 2-nitrobromobenzene), Acid | 2-Methyl-8-bromoquinoline | google.com |
| Povarov Reaction | Aniline, Acetaldehyde | Lewis or Brønsted acid catalyst | 2-Methylquinoline | nih.gov |
| Aza-Wacker Cyclization | Allylaniline derivative, Pd(OAc)₂ | 1,10-phenanthroline, MeOH, Air | 2-Methylquinoline | tandfonline.comchemicalbook.com |
Regioselective Functionalization for Bromomethyl Installation
Once the 8-methyl-2-methylquinoline core is obtained, the critical step is the selective bromination of the C-8 methyl group to form the target bromomethyl derivative. This requires conditions that favor side-chain halogenation over addition to the aromatic rings.
The most effective method for converting a benzylic methyl group into a bromomethyl group is through a free-radical chain reaction, often known as the Wohl-Ziegler reaction. wikipedia.org This process relies on the relative stability of the benzylic radical intermediate that is formed by the abstraction of a hydrogen atom from the methyl group attached to the aromatic quinoline system.
The mechanism involves three key stages:
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to produce radicals. These radicals then react with a source of bromine to generate a bromine radical (Br•). masterorganicchemistry.com
Propagation: The bromine radical abstracts a hydrogen atom from the 8-methyl group to form a stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of elemental bromine (Br₂) to yield the 8-(bromomethyl)-2-methylquinoline product and a new bromine radical, which continues the chain reaction. libretexts.org
Termination: The reaction ceases when radicals combine with each other.
The choice of brominating agent and reaction conditions is paramount to ensure that bromination occurs exclusively at the side-chain methyl group (a benzylic position) rather than on the electron-rich quinoline rings.
Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. wikipedia.orgorganic-chemistry.org NBS serves as a source for a constant, low concentration of elemental bromine (Br₂) in the reaction mixture. This low concentration is crucial, as it favors the radical substitution pathway over electrophilic aromatic substitution, which would otherwise lead to undesired ring bromination. libretexts.org The Br₂ is generated in situ when HBr, produced during the propagation step, reacts with NBS. libretexts.org
Reaction Conditions: To facilitate the radical pathway, the reaction is typically performed in a non-polar solvent that is inert to radical attack, such as carbon tetrachloride (CCl₄) or cyclohexane. google.comwikipedia.org The presence of a radical initiator (AIBN, benzoyl peroxide) or irradiation with UV light is essential for the initial formation of radicals. wikipedia.org
In contrast, using brominating agents like Br₂ with a Lewis acid or NBS in a strong protic acid (e.g., H₂SO₄) promotes electrophilic aromatic substitution, leading to bromination on the quinoline ring, typically at the C-5 and/or C-7 positions.
Table 2: Conditions for Selective Bromination To make the table interactive, you can sort the data by clicking on the headers.
| Reaction Type | Brominating Agent | Solvent | Catalyst/Initiator | Major Product | Reference |
|---|---|---|---|---|---|
| Radical Side-Chain | N-Bromosuccinimide (NBS) | CCl₄, Cyclohexane | AIBN or UV Light | Benzylic Bromide | google.comwikipedia.org |
| Electrophilic Ring | N-Bromosuccinimide (NBS) | H₂SO₄ (conc.) | None | 5-Bromo-8-methylquinoline | |
| Electrophilic Ring | Bromine (Br₂) | Acetic Acid, CH₂Cl₂ | None / Lewis Acid | Ring-brominated quinolines | nih.gov |
Multi-Step Conversions from Commercially Available Quinoline Derivatives
A practical and convergent synthesis of this compound can be designed as a multi-step sequence starting from readily available chemical building blocks. A representative, though not explicitly cited in a single report, synthetic pathway can be constructed based on established named reactions.
A plausible two-step synthesis is as follows:
Step 1: Synthesis of 8-methyl-2-methylquinoline. This precursor can be synthesized via the Doebner-von Miller reaction. Commercially available o-toluidine (B26562) can be reacted with crotonaldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) and an oxidizing agent. The reaction assembles the quinoline ring system, incorporating the methyl groups at the desired C-2 and C-8 positions in a single, efficient step.
Step 2: Side-Chain Bromination. The synthesized 8-methyl-2-methylquinoline is then subjected to a selective Wohl-Ziegler bromination. The compound would be dissolved in a non-polar solvent like carbon tetrachloride, followed by the addition of N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN. Refluxing the mixture or irradiating it with UV light would initiate the radical chain reaction, leading to the regioselective formation of the final product, this compound.
This sequence leverages well-understood and reliable reactions to build the target molecule from simple, commercially available starting materials, offering a practical route for laboratory-scale synthesis.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Methylquinoline |
| 8-Methylquinoline (B175542) |
| Quinoline |
| Aniline |
| Glycerol |
| Nitrobenzene |
| Crotonaldehyde |
| o-Bromoaniline |
| 2-Methyl-8-bromoquinoline |
| Acetaldehyde |
| o-Toluidine |
| N-Bromosuccinimide (NBS) |
| Azobisisobutyronitrile (AIBN) |
| Benzoyl peroxide |
| Hydrogen bromide |
| Bromine |
| Carbon tetrachloride |
| Cyclohexane |
| 5-Bromo-8-methylquinoline |
| 8-Hydroxy-2-methylquinoline |
| 3,6-bis(bromomethyl)-2-chloroquinoline |
Synthetic Routes from 8-Bromo-2-methylquinoline
One common precursor for the synthesis of this compound is 8-bromo-2-methylquinoline. This starting material allows for subsequent functionalization at the 8-position to introduce the desired bromomethyl group.
A traditional method for preparing 2-methyl-8-bromoquinoline involves the reaction of o-bromoaniline dissolved in dilute hydrochloric acid with crotonaldehyde. This approach has been reported to yield the product at a 50% rate. google.com Another, albeit longer, synthetic route starts from aniline. google.com
The synthesis of 8-bromoquinoline (B100496) itself can be accomplished from 8-quinolineboronic acid. In a typical procedure, 8-quinolineboronic acid is reacted with copper(II) bromide in the presence of tetrabutylammonium (B224687) bromide (TBAB) in water at 100°C in a sealed tube. chemicalbook.com
Derivatization of 2,8-Dimethylquinoline (B75129) Precursors
An alternative and direct approach to this compound involves the bromination of 2,8-dimethylquinoline. This method directly targets the methyl group at the 8-position for halogenation. The chemical formula for 2,8-dimethylquinoline is C₁₁H₁₁N, and its molecular weight is 157.2117 g/mol . nist.gov
The bromination of the methyl group on the quinoline ring is a key transformation. While specific conditions for the direct bromination of the 8-methyl group of 2,8-dimethylquinoline to yield this compound are not detailed in the provided search results, analogous bromination reactions on similar aromatic systems are well-established. These reactions often utilize reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under photochemical conditions.
Catalytic Approaches in Quinoline Synthesis and Functionalization
Modern synthetic chemistry heavily relies on catalytic methods to improve reaction efficiency, selectivity, and sustainability. The synthesis and functionalization of quinolines are no exception, with palladium and copper catalysts playing pivotal roles.
Palladium-Catalyzed Transformations in Halogenated Quinoline Synthesis
Palladium-catalyzed reactions are powerful tools in organic synthesis due to their mild reaction conditions and tolerance of various functional groups. nih.gov These methods facilitate the construction of complex molecules, often through tandem or cascade reactions that form multiple bonds in a single step. nih.govnih.gov
Palladium catalysts are instrumental in synthesizing quinoline derivatives. rsc.orgrsc.org For instance, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides an efficient route to quinolines. nih.gov This process is believed to involve a sequential denitrogenative addition followed by an intramolecular cyclization. nih.gov Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases. rsc.orgresearchgate.net
The synthesis of quinolin-2(1H)-ones from pivaloylaminobenzenes via a Heck coupling and cyclization is another example of a palladium-catalyzed process. nih.gov Similarly, 3-substituted quinolin-2(1H)-ones can be obtained from the reaction of 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds using a palladium catalyst. nih.gov
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions offer a valuable alternative and complement to palladium-catalyzed methods in quinoline chemistry. These reactions are particularly useful for forming carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. acs.org
A notable application is the copper-catalyzed direct functionalization of pyridines and quinolines with terminal alkynes, providing an asymmetric route to functionalized heterocycles. acs.org Copper-catalyzed domino reactions of enaminones with 2-bromo- or 2-iodobenzaldehydes can also yield quinoline derivatives. rsc.org Furthermore, a sustainable synthesis of substituted quinolines has been developed through the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, catalyzed by a copper(II) complex. ijstr.org This method proceeds under aerial conditions and utilizes readily available starting materials. ijstr.org
Recent research has also demonstrated the ability to achieve remote C-H activation of quinolines using copper catalysis. nus.edu.sg Specifically, a copper-catalyzed radical cross-coupling reaction allows for the functionalization at the C5 position of 8-aminoquinoline (B160924) derivatives, a transformation not easily accessible through conventional methods. nus.edu.sg
| Catalyst System | Reactants | Product Type | Reference |
| Copper(I) with chiral ligands | Pyridines/Quinolines, Terminal Alkynes | Enantioenriched alkynylated heterocycles | acs.org |
| Copper(II)-pincer complex | 2-Aminobenzylalcohols, Ketones | Substituted quinolines | ijstr.org |
| Copper catalyst | Enaminones, 2-Halobenzaldehydes | Quinoline derivatives | rsc.org |
| Copper catalyst | 8-Aminoquinoline derivatives | C5-functionalized quinolines | nus.edu.sg |
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and improved purity of the final products. acs.org This technology allows for precise control over reaction parameters such as temperature and pressure. acs.org In the context of quinoline synthesis, microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. benthamdirect.comnih.gov
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com In recent years, there has been a significant shift towards developing more environmentally friendly and efficient methods for synthesizing quinoline derivatives. nih.gov
Key aspects of green quinoline synthesis include the use of nanocatalysts, which offer high efficiency and recyclability, and the employment of greener reaction media, such as water. nih.gov Nanocatalyst-based methods often proceed through well-known reaction pathways like Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org
The transition to sustainable methodologies emphasizes reducing waste, energy consumption, and the use of toxic reagents. benthamdirect.com Microwave-assisted synthesis is a prime example of a green technique that aligns with these principles by offering shorter reaction times and improved yields. benthamdirect.combenthamdirect.com The development of catalytic systems, particularly those based on abundant and less toxic metals, also contributes to the greening of quinoline synthesis. zenodo.org Furthermore, visible-light-mediated synthesis represents an emerging green approach, as demonstrated in the photocatalytic synthesis of quinolin-2(1H)-ones from quinoline-N-oxides. rsc.org
Chemical Reactivity and Advanced Derivatization of 8 Bromomethyl 2 Methylquinoline
Nucleophilic Displacement Reactions at the Bromomethyl Moiety
The benzylic bromide in 8-(bromomethyl)-2-methylquinoline is highly susceptible to nucleophilic attack, facilitating the formation of a wide range of derivatives. This reactivity is the cornerstone of its utility in constructing complex molecular architectures.
Synthesis of Alkylated and Arylated Quinoline (B57606) Derivatives
The carbon-bromine bond in this compound can be readily displaced by various carbon nucleophiles to forge new carbon-carbon bonds. This allows for the introduction of both alkyl and aryl groups at the 8-methyl position, expanding the structural diversity of the quinoline core. For instance, the reaction with appropriate organometallic reagents or carbanions leads to the formation of extended quinoline frameworks.
Formation of Nitrogen, Oxygen, and Sulfur Heteroatom Linkages
A significant application of this compound is its reaction with heteroatom nucleophiles. This allows for the facile introduction of nitrogen, oxygen, and sulfur-containing functional groups.
Nitrogen Linkages: Amines, azides, and other nitrogen-based nucleophiles react with this compound to form the corresponding aminomethyl, azidomethyl, or related derivatives. For example, treatment of 4-azidoquinolin-2(1H)-one with triphenylphosphine (B44618) yields a phosphazene, which upon hydrolysis, gives the corresponding amino derivative. mdpi.com Ru(II)-catalyzed amidation reactions of 8-methylquinolines with azides have also been developed to produce quinolin-8-ylmethanamines. researchgate.net
Oxygen Linkages: Alkoxides and phenoxides can displace the bromide to form ethers. Similarly, reaction with carboxylates can yield esters. For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea (B124793) followed by hydrolysis can introduce a sulfanyl (B85325) group. mdpi.com
Sulfur Linkages: Thiolates and other sulfur nucleophiles readily react to form thioethers, which can be further oxidized to sulfoxides and sulfones if desired. The reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea demonstrates the introduction of a sulfur linkage. mdpi.com
A variety of 4-substituted 2-quinolinones and quinolinethiones, including 4-sulfanyl, hydrazino, azido, and amino derivatives, have been synthesized through nucleophilic substitution reactions of the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue. mdpi.com
Exploration of Intramolecular Cyclization Pathways
The reactivity of the bromomethyl group can be harnessed for intramolecular reactions, leading to the formation of novel polycyclic systems containing the quinoline moiety. When a suitable nucleophile is present elsewhere in the molecule, intramolecular cyclization can occur, forming a new ring. For instance, bromination of the furanoquinoline alkaloid haplophyllidine (B94666) with molecular bromine or N-bromosuccinimide leads to intramolecular cyclization, forming new penta-, hexa-, and spirocyclic rings. nih.gov This process often involves the participation of neighboring groups, such as hydroxyl or methoxyl groups, which can attack the carbocation intermediate formed at the benzylic position. nih.gov The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones through the intramolecular cyclization of 2-aminochalcones is another example of this type of reaction. osi.lvresearchgate.net
Metal-Catalyzed Cross-Coupling Reactions at the Bromomethyl Position
In addition to nucleophilic substitution, the bromomethyl group of this compound can participate in metal-catalyzed cross-coupling reactions. These reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura and Related Coupling Strategies
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org While typically applied to aryl and vinyl halides, modifications of this reaction can be used to couple alkyl halides, including benzylic halides like this compound. This reaction allows for the formation of a C(sp³)–C(sp²) bond, connecting the quinoline methyl group to an aromatic or vinyl moiety. The general mechanism involves oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org
A catalyst system for the Suzuki-Miyaura cross-coupling of aryl and vinyl tosylates and mesylates has been developed, which shows excellent functional group tolerance. nih.gov This methodology has been extended to the coupling of alkylboronic acids and heteroaryl, vinyl, and allylic pinacol (B44631) boronate esters with high efficiency. nih.govillinois.edu
Chemo- and Regioselectivity in Cross-Coupling Reactions
When performing cross-coupling reactions with multifunctional quinoline derivatives, chemo- and regioselectivity become critical considerations. The presence of other reactive sites on the quinoline ring or on the coupling partner can lead to undesired side reactions. Careful selection of the catalyst, ligands, and reaction conditions is crucial to direct the reaction to the desired position. For instance, in a molecule containing both a bromomethyl group and an aryl halide, it is often possible to selectively couple at one position over the other by tuning the reaction parameters. The chelating nitrogen atom in 8-methylquinoline (B175542) facilitates the formation of cyclometallated complexes with various transition metals, enabling selective C(sp³)–H functionalization. nih.gov The regioselective functionalization of halogenated heterocycles is a key strategy in the synthesis of various organic compounds. researchgate.net
Below is a table summarizing some of the derivatization reactions of this compound and related compounds discussed in this article.
| Reactant | Reagent(s) | Reaction Type | Product Type | Reference(s) |
| 4-Azidoquinolin-2(1H)-one | 1. Triphenylphosphine 2. H₂O | Nucleophilic Displacement/Reduction | 4-Aminoquinolin-2(1H)-one | mdpi.com |
| 8-Methylquinoline | Azides, [(p-cymene)RuCl₂]₂ | C-H Amidation | Quinolin-8-ylmethanamine | researchgate.net |
| Haplophyllidine | Br₂, NBS | Bromination/Intramolecular Cyclization | Polycyclic bromo-derivatives | nih.gov |
| 2-Aminochalcones | [C₈dabco]Br | Intramolecular Cyclization | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | osi.lvresearchgate.net |
| Aryl/Vinyl Tosylates/Mesylates | Aryl/Alkyl/Vinylboronic acids, Pd(OAc)₂, Ligand | Suzuki-Miyaura Coupling | Biaryls, etc. | nih.gov |
Functionalization of the Quinoline Nucleus Post-Bromomethylation
While the bromomethyl group at the C8 position is a primary site of reactivity, the quinoline core of this compound offers additional avenues for structural modification. These modifications can be achieved through various strategies that leverage the inherent electronic properties of the quinoline ring and the directing influence of its substituents.
Directed Ortho-Metalation and Other C-H Activation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic tool that enables the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directing metalation group (DMG) coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce new functional groups. organic-chemistry.org The nitrogen atom within the quinoline ring of this compound can act as a DMG, facilitating metalation at the C7 position.
Transition metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for the functionalization of unreactive C-H bonds. nih.gov In the context of this compound, the quinoline nitrogen can serve as a coordinating group to direct transition metals to specific C-H bonds on the quinoline nucleus. This strategy allows for the introduction of aryl, alkyl, and other functional groups at positions that are not readily accessible through classical methods. For instance, palladium-catalyzed C-H arylation can be employed to introduce aryl groups at the C2 or C5 positions of the quinoline ring. nih.gov
| Strategy | Reagents/Catalyst | Position of Functionalization | Functional Group Introduced |
| Directed ortho-Metalation | n-BuLi, Electrophile | C7 | Various (e.g., -CHO, -COOH, -SiMe3) |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)2, Ligand, Aryl Halide | C2, C5 | Aryl |
| Rhodium-Catalyzed C-H Alkenylation | [RhCp*Cl2]2, AgSbF6, Alkyne | C5 | Alkenyl |
This table presents examples of C-H activation strategies that can be applied to the quinoline nucleus of this compound.
Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring
The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the regioselectivity is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. In the case of this compound, the electron-donating methyl group at C2 and the electron-withdrawing nature of the bromomethyl group (via induction) and the quinoline nitrogen influence the outcome of these reactions.
Electrophilic aromatic substitution (SEAr) on the quinoline ring generally occurs on the benzene (B151609) ring portion (positions 5, 6, 7, and 8) as the pyridine (B92270) ring is deactivated towards electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The directing effects of the existing substituents will dictate the position of the incoming electrophile.
Nucleophilic aromatic substitution (SNAr) on the quinoline ring typically occurs at the C2 and C4 positions of the pyridine ring, which are activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. mdpi.com While the C2 position is already substituted in this compound, the C4 position remains a potential site for nucleophilic displacement of a suitable leaving group, should one be introduced. For instance, conversion of a hydroxyl group at C4 to a chloro or tosyloxy group would render it susceptible to substitution by various nucleophiles. mdpi.com
| Reaction Type | Reagents | Position of Substitution | Product Type |
| Nitration (SEAr) | HNO3, H2SO4 | C5 and/or C7 | Nitro-substituted quinoline |
| Bromination (SEAr) | Br2, FeBr3 | C5 and/or C7 | Bromo-substituted quinoline |
| Nucleophilic Substitution (SNAr) | Nucleophile (e.g., -OR, -NR2) | C4 (with leaving group) | 4-Substituted quinoline |
This table illustrates potential electrophilic and nucleophilic aromatic substitution reactions on the quinoline ring of this compound derivatives.
Cascade and Multi-Component Reaction Development
Cascade reactions, also known as tandem or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient and can rapidly generate molecular complexity from simple starting materials. This compound is an excellent substrate for the development of cascade reactions due to the presence of two distinct reactive sites: the electrophilic bromomethyl group and the nucleophilic quinoline nitrogen.
A typical cascade sequence could involve an initial reaction at the bromomethyl group, followed by an intramolecular cyclization or rearrangement involving the quinoline nitrogen or another part of the molecule. For example, reaction with a bifunctional nucleophile could lead to the formation of a new heterocyclic ring fused to the quinoline system.
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. rsc.orgrsc.org MCRs are highly desirable in drug discovery and organic synthesis due to their high atom economy, operational simplicity, and ability to generate diverse libraries of compounds. This compound can be utilized as a key component in MCRs. For instance, it can act as the electrophilic component in a reaction with a primary amine and an isocyanide (a Ugi-type reaction), leading to the formation of complex, peptidomimetic structures.
| Reaction Type | Components | Key Features | Product Class |
| Cascade Reaction | This compound, Bifunctional Nucleophile | Intramolecular cyclization | Fused heterocyclic systems |
| Multi-Component Reaction (Ugi-type) | This compound, Amine, Isocyanide, Carboxylic Acid | Formation of multiple new bonds in one pot | α-Acylamino amide derivatives |
This table provides examples of how this compound can be employed in cascade and multi-component reactions.
Stereoselective Transformations and Chiral Auxiliary Applications
The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science. This compound can be involved in stereoselective transformations, either as a substrate or as a chiral auxiliary.
When used as a substrate, the bromomethyl group can be displaced by a chiral nucleophile, or the subsequent derivatization of the quinoline nucleus can be performed using chiral catalysts or reagents to induce stereoselectivity. For instance, an asymmetric C-H activation reaction on the quinoline ring could lead to the formation of a chiral, non-racemic product.
More commonly, derivatives of this compound can be employed as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction. After the desired stereoselective transformation, the auxiliary can be removed. A chiral alcohol or amine derived from this compound could be used to control the stereochemistry of reactions such as aldol (B89426) additions or Diels-Alder reactions. The rigid quinoline backbone and the coordinating nitrogen atom can provide a well-defined chiral environment to direct the approach of reagents.
| Application | Transformation | Stereocontrol Element | Example Product |
| Substrate in Stereoselective Reaction | Asymmetric C-H Functionalization | Chiral Ligand/Catalyst | Chiral functionalized quinoline |
| Chiral Auxiliary | Asymmetric Aldol Reaction | Chiral quinoline-derived alcohol | Enantiomerically enriched β-hydroxy ketone |
| Chiral Auxiliary | Asymmetric Diels-Alder Reaction | Chiral quinoline-derived dienophile | Enantiomerically enriched cyclohexene (B86901) derivative |
This table highlights the potential of this compound in stereoselective synthesis.
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. uncw.edu For complex scaffolds like quinolines, one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. researchgate.net
Detailed ¹H, ¹³C, and 2D NMR Assignments for Complex Quinoline (B57606) Scaffolds
The ¹H NMR spectrum of 8-(bromomethyl)-2-methylquinoline provides crucial information about the number and environment of the protons. The methyl group protons at the 2-position typically appear as a singlet in the upfield region. The protons of the bromomethyl group also produce a singlet, but at a more downfield chemical shift due to the electron-withdrawing effect of the bromine atom. The aromatic protons on the quinoline ring system exhibit complex splitting patterns in the downfield region, arising from spin-spin coupling between adjacent protons.
The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbon of the methyl group at C-2 will be found at a characteristic upfield chemical shift. The carbon of the bromomethyl group will appear further downfield. The nine carbons of the quinoline ring system will have distinct signals in the aromatic region, with their specific chemical shifts influenced by the substituents and their positions on the ring.
To definitively assign these signals, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates proton signals with the directly attached carbon atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These correlations allow for the piecing together of the molecular framework. For instance, the HMBC spectrum would show a correlation between the protons of the methyl group and the C-2 and C-3 carbons of the quinoline ring, and between the bromomethyl protons and the C-8 and C-8a carbons.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Quinolines
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| 2-CH₃ | 2.5 - 2.8 | 20 - 25 |
| 8-CH₂Br | 4.8 - 5.2 | 30 - 35 |
| H-3 | 7.2 - 7.5 | 120 - 125 |
| H-4 | 7.9 - 8.2 | 135 - 140 |
| H-5 | 7.6 - 7.8 | 125 - 130 |
| H-6 | 7.4 - 7.6 | 127 - 130 |
| H-7 | 7.7 - 7.9 | 128 - 132 |
| C-2 | - | 155 - 160 |
| C-3 | - | 120 - 125 |
| C-4 | - | 135 - 140 |
| C-4a | - | 128 - 132 |
| C-5 | - | 125 - 130 |
| C-6 | - | 127 - 130 |
| C-7 | - | 128 - 132 |
| C-8 | - | 130 - 135 |
| C-8a | - | 145 - 150 |
Note: The exact chemical shifts for this compound will vary depending on the solvent and experimental conditions. The data presented are typical ranges for similar quinoline derivatives. tsijournals.comualberta.ca
Correlating Spectroscopic Data with Molecular Structure
The collective NMR data provides a detailed map of the molecule. The observed chemical shifts are directly related to the electronic environment of each nucleus. For example, the downfield shift of the protons and carbons near the bromine atom and the nitrogen heteroatom reflects the electron-withdrawing nature of these elements. The coupling patterns observed in the ¹H NMR spectrum, specifically the coupling constants (J values), provide information about the dihedral angles between adjacent protons, which can help to confirm the substitution pattern on the aromatic rings. The integration of the proton signals confirms the number of protons in each distinct environment, for example, a 3:2 ratio for the methyl and bromomethyl groups, respectively.
Advanced Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental composition of the molecule. For this compound (C₁₁H₁₀BrN), the theoretical exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, bromine, and nitrogen. The experimentally determined mass from HRMS should match this theoretical value to within a few parts per million, providing strong evidence for the proposed molecular formula.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀BrN |
| Theoretical Exact Mass (Monoisotopic) | 235.0000 u |
| Experimentally Determined Mass | Typically within ± 0.005 u of the theoretical value |
Note: The exact mass will vary slightly depending on the specific isotopes present. The value provided is for the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to confirm its structure. For this compound, some expected fragmentation pathways include:
Loss of a bromine radical (•Br): This would result in a fragment ion with a mass corresponding to the [M-Br]⁺ species. This is often a prominent peak due to the relative stability of the resulting benzylic-type carbocation.
Loss of the bromomethyl group (•CH₂Br): This would lead to a fragment corresponding to the 2-methylquinolinyl cation.
Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the 2-position would generate an [M-CH₃]⁺ ion.
Ring fragmentation: The quinoline ring system itself can undergo characteristic cleavages, such as the loss of hydrogen cyanide (HCN), leading to further fragment ions. rsc.org
The analysis of these fragmentation patterns, in conjunction with the exact mass measurement, provides a high degree of confidence in the structural assignment of this compound.
Vibrational Spectroscopy (FTIR) and Electronic Absorption Spectroscopy (UV-Vis)
Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of a molecule.
Fourier-transform infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. researchgate.net The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present.
Table 3: Characteristic FTIR and UV-Vis Absorption Data for Substituted Quinolines
| Spectroscopic Technique | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| FTIR | 3050 - 3100 | Aromatic C-H stretching |
| 2920 - 2980 | Aliphatic C-H stretching (CH₃ and CH₂Br) | |
| 1590 - 1620 | C=C and C=N stretching in the quinoline ring | |
| 1450 - 1500 | Aromatic ring skeletal vibrations | |
| 600 - 700 | C-Br stretching | |
| UV-Vis | ~230 - 250 nm | π → π* transitions |
| ~280 - 320 nm | π → π* and n → π* transitions |
Note: The exact positions and intensities of the absorption bands can be influenced by the solvent and the specific substitution pattern. mdpi.comnih.gov
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by strong absorptions in the UV region, arising from π → π* and n → π* electronic transitions within the aromatic quinoline system. nih.gov The position and intensity of these absorption bands are sensitive to the substitution on the quinoline ring and can be used to confirm the presence of the chromophore.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
While specific crystallographic data for this compound is not widely available in the reviewed scientific literature, the study of analogous quinoline derivatives by X-ray diffraction provides a strong precedent for its structural analysis. For instance, studies on other substituted quinolines have successfully detailed their solid-state structures. acs.org
Should single crystals of this compound be subjected to X-ray diffraction analysis, the resulting data would yield a detailed table of bond lengths and angles for the entire molecule. This would include the precise measurements of the C-Br bond of the bromomethyl group, the C-C and C-N bonds within the quinoline ring system, and the C-C bond connecting the methyl group. The planarity of the quinoline ring system and the orientation of the bromomethyl and methyl substituents relative to the ring could be accurately determined. This information is critical for understanding the molecule's steric and electronic properties.
Based on the analysis of similar structures, it is anticipated that the quinoline ring would be largely planar. The torsional angles involving the bromomethyl group would reveal its preferred conformation, which is influenced by steric hindrance and weak intramolecular interactions.
The packing of molecules in the solid state is directed by a variety of intermolecular forces. In the case of this compound, several types of supramolecular interactions would be expected. Although the molecule does not possess strong hydrogen bond donors, weak C-H···N or C-H···Br hydrogen bonds may be present and would be identifiable through X-ray diffraction analysis.
Elemental Analysis and Chromatographic Purity Assessment (e.g., HPLC, TLC)
The verification of a compound's elemental composition and the assessment of its purity are essential steps in its characterization.
Elemental analysis provides experimental confirmation of the mass percentages of the constituent elements in a compound. For this compound, with the chemical formula C₁₁H₁₀BrN, the theoretical elemental composition can be calculated. This experimental verification is a fundamental check of the compound's identity.
Chromatographic techniques are indispensable for determining the purity of a substance by separating it from any impurities.
Gas Chromatography (GC) has been used to assess the purity of commercially available this compound. For instance, some suppliers report a purity of ≥96.5% as determined by GC. sigmaaldrich.com This technique separates volatile compounds based on their boiling points and interactions with a stationary phase, providing a quantitative measure of purity.
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is well-suited for the analysis of non-volatile or thermally sensitive organic compounds. While specific HPLC methods for this compound are not detailed in the available literature, methods developed for other quinoline derivatives demonstrate its applicability. researchgate.net A typical HPLC analysis would involve selecting an appropriate stationary phase (e.g., a C18 column) and a mobile phase that allows for the separation of the target compound from any starting materials, by-products, or degradation products.
Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic method often used to monitor the progress of a reaction or to quickly assess the purity of a sample. A suitable solvent system would be developed to achieve a clear separation between this compound and any potential impurities on a TLC plate, visualized, for example, under UV light. sigmaaldrich.com
The combination of these spectroscopic and chromatographic methods provides a robust and detailed characterization of this compound, ensuring its identity and purity for subsequent scientific applications.
Research Applications and Potential in Chemical Science
8-(Bromomethyl)-2-methylquinoline as a Core Intermediate in Organic Synthesis
The utility of a molecule as a core intermediate is defined by its capacity to serve as a starting point for the synthesis of a wide range of other compounds. The bromomethyl group (-CH₂Br) is typically a reactive handle, allowing for nucleophilic substitution reactions to introduce new functional groups and build more complex molecular architectures. However, specific documented applications for this compound remain limited.
Construction of Libraries of Novel Quinoline (B57606) Analogs
There is no specific information available in the searched literature detailing the use of this compound for the construction of libraries of novel quinoline analogs.
Synthesis of Multifunctional Heterocyclic Systems
While multifunctional heterocyclic systems are a significant area of chemical research, there are no available studies that specifically utilize this compound as a precursor for their synthesis. Research on related molecules, such as the reaction of 3,6-bis(bromomethyl)-2-chloroquinoline with 8-hydroxyquinoline (B1678124), demonstrates the potential of bromomethyl-substituted quinolines to create complex, multi-moiety structures, but this does not directly involve the 8-(bromomethyl)-2-methyl variant. nih.gov
Creation of Multi-Component Scaffolds
The creation of multi-component scaffolds often involves reactions where several starting materials combine in a single step. There is no documented evidence of this compound being employed in such reactions to create new molecular scaffolds.
Contributions to Catalysis Research
The nitrogen atom in the quinoline ring and potential for derivatization make quinoline derivatives valuable as ligands in catalysis. They can coordinate with metal centers to form catalysts that mediate a variety of chemical transformations.
Design and Synthesis of Quinoline-Based Ligands for Metal Catalysts
Development of Novel Catalytic Systems
Consistent with the lack of information on ligand synthesis from this specific compound, there is no literature available on the development of novel catalytic systems that incorporate ligands derived from this compound.
Advanced Materials Science Applications
The unique electronic and structural characteristics of the quinoline ring system make it an attractive component for the development of novel materials with tailored properties. This compound, with its reactive handle, serves as a key intermediate in the synthesis of these advanced materials.
Development of Optoelectronic Materials (e.g., OLEDs)
Quinoline derivatives have garnered significant attention for their potential use in organic light-emitting diodes (OLEDs) due to their electron-carrying capabilities. rroij.com The 8-hydroxyquinoline moiety, in particular, is a classic ligand in the formation of metal complexes, such as aluminum tris(8-hydroxyquinoline) (Alq3), a benchmark electron transport and emissive material in OLEDs. rroij.com While direct applications of this compound in OLEDs are not extensively documented in readily available literature, its role as a precursor to more complex quinoline-based ligands is of great importance. The bromomethyl group allows for the facile introduction of various functional groups at the 8-position, enabling the fine-tuning of the electronic properties of the resulting molecules. This tunability is crucial for optimizing charge transport and luminescent efficiency in OLED devices.
The synthesis of novel ligands derived from this compound can lead to the creation of new metal complexes with improved thermal stability, enhanced quantum yields, and color tunability, all of which are critical parameters for the next generation of OLED displays and lighting.
Supramolecular Architectures Based on Quinoline Motifs
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has emerged as a powerful tool for constructing complex and functional architectures. Quinoline derivatives are excellent building blocks for supramolecular assemblies due to their ability to participate in π-π stacking, hydrogen bonding, and metal coordination. nih.govmdpi.com
The reactive bromomethyl group of this compound provides a convenient anchor point for attaching this quinoline motif to other molecules, leading to the formation of elaborate supramolecular structures. nih.gov For instance, it can be used to synthesize larger, more complex ligands that can then coordinate with metal ions to form three-dimensional metal-organic frameworks (MOFs) or discrete coordination complexes. nih.govmdpi.com These structures can exhibit interesting properties, such as porosity for gas storage and separation, or catalytic activity. The resulting supramolecular architectures often display good thermal stability. nih.govmdpi.com
Strategic Compound in Medicinal Chemistry Research (Methodological/Design Focus)
In the realm of drug discovery, the quinoline core is considered a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This compound serves as a valuable starting material for the synthesis of diverse libraries of quinoline derivatives for medicinal chemistry research.
Structure-Activity Relationship (SAR) Studies for Quinoline Frameworks
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, as they provide insights into how the chemical structure of a molecule influences its biological activity. georgiasouthern.edu By systematically modifying a lead compound and evaluating the biological activity of the resulting analogs, medicinal chemists can identify the key structural features required for potency and selectivity.
This compound is an ideal starting point for SAR studies on the quinoline framework. The reactive bromomethyl group allows for the introduction of a wide variety of substituents at the 8-position through nucleophilic substitution reactions. This enables the rapid generation of a library of analogs with diverse chemical functionalities, such as amines, ethers, and thioethers. The biological evaluation of these analogs can then elucidate the impact of the substituent at the 8-position on the compound's activity, contributing to a comprehensive SAR understanding. For example, studies have shown that the introduction of different groups on the quinoline ring can significantly impact the anticancer or antimicrobial properties of the resulting compounds. researchgate.net
A study on quinoline derivatives highlighted the importance of the hydroxyl group at the C-8 position for anticancer potential, demonstrating the significance of substitutions at this position in SAR studies. researchgate.net
Table 1: Potential Modifications of this compound for SAR Studies
| Reagent/Reaction Type | Resulting Functional Group at Position 8 | Potential Impact on Properties |
| Amines (R-NH2) | -CH2-NH-R | Introduction of basic centers, hydrogen bond donors/acceptors |
| Alcohols/Phenols (R-OH) | -CH2-O-R | Alteration of polarity and hydrogen bonding capabilities |
| Thiols (R-SH) | -CH2-S-R | Modification of lipophilicity and potential for metal chelation |
| Cyanide (NaCN) | -CH2-CN | Introduction of a polar, linear group |
| Azide (NaN3) | -CH2-N3 | Precursor for "click" chemistry and amine formation |
This systematic approach allows researchers to map out the chemical space around the quinoline scaffold and identify the optimal substitutions for a desired biological effect.
Investigation of Molecular Interactions with Biological Macromolecules and Targets
Understanding how a small molecule interacts with its biological target at the molecular level is crucial for rational drug design. This compound can be utilized to synthesize molecular probes that help in elucidating these interactions.
By incorporating reporter groups, such as fluorescent tags or biotin, onto the quinoline scaffold via the bromomethyl handle, researchers can create tools to visualize and quantify the binding of these molecules to proteins or nucleic acids. For instance, a fluorescently labeled quinoline derivative can be used in fluorescence microscopy or fluorescence polarization assays to study its localization within cells or its binding affinity to a specific protein.
Furthermore, the reactive nature of the bromomethyl group can be exploited for covalent labeling of the target protein. If a quinoline derivative shows affinity for a particular protein, the bromomethyl group can potentially form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, histidine, or lysine) in the binding site. This covalent modification can be used to identify the binding site through techniques like mass spectrometry-based peptide mapping. Molecular modeling studies can further complement these experimental approaches by predicting the binding mode of quinoline derivatives within the active site of a target protein, such as a kinase. nih.gov
Applications in Fragment-Based Drug Discovery Research
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds for drug development. nih.gov This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govyoutube.com Hits from these screens are then optimized and grown into more potent, drug-like molecules. nih.gov
The quinoline motif itself can be considered a valuable fragment due to its favorable properties and known presence in many approved drugs. This compound, as a readily modifiable quinoline fragment, can play a significant role in FBDD. It can be used to generate a library of small, diverse quinoline-based fragments for initial screening.
Once a quinoline-containing fragment is identified as a hit, the bromomethyl group of a compound like this compound provides a clear vector for "fragment growing" or "fragment linking." Medicinal chemists can use the reactivity of the bromomethyl group to systematically add other chemical moieties, guided by structural information from techniques like X-ray crystallography or NMR, to improve the binding affinity and selectivity of the initial fragment hit. This iterative process of fragment elaboration is a cornerstone of the FBDD approach. nih.gov A recently developed paradigm, Fragment-Informed Structure-Activity Relationship (FI-SAR), emphasizes the strategic fusion of privileged pharmacophores with versatile scaffolds like quinoline to accelerate drug discovery. nih.gov
Future Research Directions and Emerging Trends in Bromomethyl Quinoline Chemistry
Sustainable and Resource-Efficient Synthetic Methodologies
The synthesis of the quinoline (B57606) scaffold has traditionally relied on classic named reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govtandfonline.commdpi.com These methods, while foundational, often require harsh conditions, expensive reagents, and generate significant waste. tandfonline.comnih.gov The future of quinoline synthesis, including for derivatives like 8-(bromomethyl)-2-methylquinoline, is increasingly focused on green chemistry principles. ijpsjournal.comnumberanalytics.com
Key trends in sustainable synthesis include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields by providing rapid and uniform heating. tandfonline.comnih.gov It represents an energy-efficient alternative to conventional heating methods. nih.gov
Use of Green Solvents: There is a strong shift towards replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. tandfonline.comnumberanalytics.com Ionic liquids, in particular, have been shown to act as both the solvent and catalyst in reactions like the Friedländer condensation. nih.govresearchgate.net
Advanced Catalysis: Research is moving towards highly efficient and reusable catalysts. This includes metal nanoparticles (e.g., Cobalt, Copper), which can catalyze reactions under mild, solvent-free conditions, and biocatalysts like α-chymotrypsin, which offer high selectivity and operate under eco-friendly conditions. nih.govtandfonline.comnih.gov
Multicomponent Reactions (MCRs): One-pot MCRs are being developed to synthesize complex quinoline derivatives with high atom economy, reducing the number of synthetic steps and purification processes. nih.govnih.gov
Table 1: Comparison of Traditional vs. Emerging Green Synthetic Methods for Quinolines
| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Emerging Green Methods | Key Advantages of Green Methods |
| Catalyst | Strong acids (H₂SO₄), Lewis acids (ZnCl₂) scispace.comorientjchem.org | Nanoparticles, Biocatalysts, Ionic Liquids nih.govnih.gov | Reusability, milder conditions, higher selectivity. |
| Solvent | Often requires hazardous organic solvents. nih.gov | Water, Ethanol, Solvent-free conditions. tandfonline.comscispace.com | Reduced pollution and cost, enhanced safety. |
| Energy | High temperatures, long reaction times. tandfonline.com | Microwave irradiation, room temperature reactions. nih.govscispace.com | Faster reactions, lower energy consumption. |
| Efficiency | Can suffer from byproducts and difficult workups. nih.gov | High atom economy, one-pot synthesis. nih.gov | Less waste, simplified procedures. |
Development of Advanced Functional Materials from this compound Derivatives
The quinoline scaffold is a "privileged structure" not only in medicine but also in materials science due to its robust, conjugated electronic system. nih.govresearchgate.net Derivatives of 8-hydroxyquinoline (B1678124), a close structural relative, are widely used as electron carriers and fluorescent chemosensors in organic light-emitting diodes (OLEDs). nih.govrroij.com
The this compound compound is a particularly promising precursor for advanced materials. The bromomethyl group at the 8-position serves as a highly reactive handle for further chemical modification. Future research is expected to leverage this functionality in several ways:
Polymer Synthesis: The bromomethyl group can act as an initiation site for controlled radical polymerization techniques or be used in polycondensation reactions to create novel polymers with integrated quinoline units. These materials could possess unique optical, electronic, or thermal properties.
Surface Functionalization: this compound can be grafted onto the surfaces of materials like silica, gold, or carbon nanotubes. This would impart the specific chemical and photophysical properties of the quinoline moiety to the bulk material, creating new sensors, catalysts, or stationary phases for chromatography.
Luminescent Probes: By reacting the bromomethyl group with various chromophores or fluorophores, a new family of chemosensors can be developed. The quinoline core can act as a signaling unit, with its fluorescence being modulated by the binding of specific metal ions or anions to a receptor attached via the methylene (B1212753) bridge. rroij.com
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by turning it into a more predictive science. chemai.ioyoutube.com For quinoline chemistry, these tools offer powerful capabilities to accelerate discovery.
Reaction Outcome Prediction: ML models, often based on neural networks, are being trained on vast datasets of chemical reactions extracted from patents and literature. youtube.comibm.com These models can predict the likely products of a reaction, even for novel combinations of reactants, helping chemists to design more effective synthetic routes. researchgate.net For a given derivative of this compound, an AI could suggest the most promising reagents and conditions to achieve a desired transformation.
Retrosynthesis and Route Design: AI platforms like IBM's RXN for Chemistry can propose retrosynthetic pathways for complex target molecules, breaking them down into simpler, commercially available precursors. youtube.com This can reveal non-intuitive and more efficient routes to novel quinoline-based structures.
De Novo Drug Design: By combining generative models with reinforcement learning, AI can design new molecules with desired properties. researchgate.net For instance, an ML model could be tasked with designing derivatives of the quinoline scaffold that are predicted to have high binding affinity to a specific biological target while maintaining favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. researchgate.netnih.govresearchgate.net
Exploration of Photo-Induced and Electrochemical Transformations
Photochemistry and electrochemistry offer unique, clean, and highly specific ways to drive chemical reactions, often under mild conditions. acs.org The quinoline ring system is photoactive and can undergo a variety of transformations upon irradiation.
Photo-induced Synthesis: Research has shown that quinoline derivatives can be synthesized via photochemical cyclization of precursors. rsc.org Furthermore, visible-light-mediated photocatalysis is emerging as a green method for synthesizing quinolinones from quinoline-N-oxides. rsc.org This opens the door to using light to construct or modify the this compound scaffold itself.
Photoalkylation and Functionalization: Irradiating quinolines in the presence of alcohols can lead to the addition of alkyl groups to the ring, typically at the 2- or 4-positions. acs.orgacs.org This suggests that light could be used as a "reagent" to further functionalize the this compound core in novel ways.
Electrochemical Synthesis: Electrochemical methods provide an alternative to chemical oxidants or reductants, minimizing waste. Future work could explore the electrochemical synthesis of quinoline precursors or the electrochemical modification of the this compound molecule, potentially targeting either the quinoline ring or the bromomethyl group.
Unraveling Complex Reaction Mechanisms through Advanced Computational Techniques
Understanding how a reaction occurs at the molecular level is crucial for optimizing conditions, controlling selectivity, and predicting outcomes. Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating complex organic reaction mechanisms. nih.govrsc.org
Mechanism Elucidation: Computational studies can map the entire potential energy surface of a reaction. numberanalytics.com This allows researchers to identify transition states, intermediates, and calculate the activation energies for different competing pathways. nih.gov For example, DFT calculations have been used to analyze the mechanism of hydroxyl radical attack on quinoline, revealing that solvation significantly lowers the activation barriers. nih.gov Such studies can explain the regioselectivity of reactions involving this compound.
Catalyst Design: By modeling the interaction between a catalyst and the reactants, computational chemistry can help explain how a catalyst works and guide the design of more efficient ones. In silico studies of quinoline derivatives interacting with enzyme active sites or metal catalysts can reveal key binding interactions, such as hydrogen bonds or π-π stacking, that are critical for catalytic activity. rsc.org
Predicting Reactivity: Computational models can predict the most likely sites of reaction in a molecule. researchgate.net For this compound, computational analysis could determine the relative reactivity of the various positions on the quinoline ring versus the bromomethyl group under different reaction conditions (e.g., electrophilic, nucleophilic, or radical attack), guiding synthetic strategy.
Q & A
Q. What are the established synthetic routes for 8-(bromomethyl)-2-methylquinoline, and how can reaction conditions be optimized for higher yields?
Answer: The synthesis typically involves bromination of 2-methylquinoline derivatives. A microwave-assisted method using Bi(OTf)₃ as a Lewis acid catalyst achieves 81% yield by condensing p-bromo aniline with methyl pyruvate . Alternative protocols employ nucleophilic substitution of 8-hydroxy-2-methylquinoline with brominating agents (e.g., PBr₃ or NBS) under anhydrous conditions . Optimization includes:
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Reveals π-π stacking (centroid distance: 3.76 Å) and non-planar quinoline rings, validated by bond lengths (C–Br: 1.89–1.92 Å) and angles .
- ¹H-NMR : Methyl groups resonate at δ 2.70–2.75 ppm, while aromatic protons appear as multiplet signals (δ 7.20–8.01 ppm) .
- LC-MS : Molecular ion peaks at m/z 251.98 ([M+H]⁺) confirm purity .
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?
Answer: The bromomethyl group acts as an electrophilic site, enabling:
- Alkylation : Reacts with amines (e.g., piperazine) to form bioactive derivatives .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ catalysts .
Steric hindrance from the 2-methyl group slows reactions at the 8-position, necessitating elevated temperatures (80–100°C) .
Advanced Research Questions
Q. How can substituent engineering on this compound improve its efficacy as a fluorescent probe for zinc ions?
Answer: Derivatization with electron-donating groups (e.g., –OH, –NH₂) at the 8-position enhances chelation-enhanced fluorescence (CHEF) for Zn²⁺ detection:
- Quantum yield improvement : Substitution with dansyl groups increases Φ from 0.004 to 0.70 .
- Emission shifts : Blue shifts (Δλ = 70 nm) occur with rigidified π-conjugation via trifluoromethyl or ethynyl groups .
- Selectivity : Introducing sulfonamide moieties reduces interference from Cd²⁺ and Fe³⁺ .
Q. What strategies are used to design this compound derivatives with anti-cancer activity?
Answer:
- Bioisosteric replacement : Trifluoromethyl groups enhance metabolic stability and membrane permeability (e.g., compound 83b1 inhibits esophageal squamous cell carcinoma with IC₅₀ = 2.3 µM) .
- Pharmacophore hybridization : Conjugation with tetrahydroisoquinoline scaffolds improves DNA intercalation .
- Structure-activity relationship (SAR) : Methyl groups at C2 enhance cytotoxicity, while bulky substituents at C8 reduce efficacy .
Q. How can computational methods predict the reactivity and binding modes of this compound derivatives?
Answer:
- Docking studies : AutoDock Vina identifies binding affinities to zinc transporters (e.g., ZIP8) with ΔG = -9.2 kcal/mol .
- MD simulations : AMBER force fields reveal stable π-stacking with protein aromatic residues (e.g., Tyr185 in HDAC enzymes) .
- DFT calculations : HOMO-LUMO gaps (4.1–4.5 eV) correlate with electrochemical stability in biological media .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Systematic reviews : PRISMA-guided meta-analyses of 13 studies show variability in anti-cancer IC₅₀ values (2.3–25 µM) due to cell-line-specific uptake .
- Experimental replication : Standardize assay conditions (e.g., pH 7.4, 5% CO₂) to minimize discrepancies in ROS induction .
- Orthogonal validation : Confirm apoptosis mechanisms via flow cytometry (Annexin V) and caspase-3/7 activation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
